6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid
Beschreibung
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum of related pyrazolo[1,5-a]pyridine derivatives provides critical insights into the electronic environment of the scaffold. For example, in pyrazolo[1,5-a]pyridine itself, characteristic chemical shifts occur at δ 6.58–8.39 ppm for aromatic protons, with coupling constants (J) ranging from 0.9 to 8.94 Hz depending on adjacent substituents. In the target compound, the carboxylic acid proton is expected to appear as a broad singlet near δ 12–13 ppm in deuterated dimethyl sulfoxide (DMSO-d6), though exchange broadening may obscure this signal. The methylene protons of the tetrahydro-2H-pyran ring typically resonate as multiplet signals between δ 3.5–4.5 ppm, while the oxygen-linked methine proton (attached to C4 of the oxane ring) appears as a triplet near δ 4.9 ppm due to coupling with adjacent methylene groups.
Infrared (IR) Spectroscopy
Key functional group vibrations are identifiable in the IR spectrum. The carboxylic acid moiety exhibits a broad O–H stretch between 2500–3300 cm⁻¹ and a strong C=O stretching vibration at approximately 1675 cm⁻¹. The ether linkage (C–O–C) of the tetrahydro-2H-pyran-4-yloxy group shows a characteristic absorption near 1255 cm⁻¹, consistent with alkyl ethers. Aromatic C–H stretching vibrations from the pyrazolo[1,5-a]pyridine core appear between 3000–3100 cm⁻¹, while out-of-plane bending modes for the fused aromatic system are observed near 750–850 cm⁻¹.
Mass Spectrometry (MS)
High-resolution mass spectrometry confirms the molecular formula C₁₃H₁₄N₂O₄ , with a calculated exact mass of 262.0954 g/mol and an observed molecular ion peak at m/z 262.26. Fragmentation patterns typically include loss of the carboxylic acid group (–CO₂H, 45.02 g/mol) and cleavage of the ether linkage, yielding a base peak corresponding to the pyrazolo[1,5-a]pyridine fragment (C₇H₅N₂⁺, m/z 117.04).
| Spectroscopic Technique | Key Diagnostic Features |
|---|---|
| ¹H NMR | δ 4.9 ppm (oxane methine), δ 6.5–8.4 ppm (aromatic protons), δ 12–13 ppm (carboxylic acid) |
| IR | 1675 cm⁻¹ (C=O stretch), 1255 cm⁻¹ (C–O–C stretch), 2500–3300 cm⁻¹ (O–H stretch) |
| MS | Molecular ion at m/z 262.26, fragment ions at m/z 217.24 (–CO₂H) and 117.04 (C₇H₅N₂⁺) |
Crystallographic Characterization and Conformational Analysis
While single-crystal X-ray diffraction data for this specific compound is not publicly available, structural analogs provide valuable insights. The pyrazolo[1,5-a]pyridine core adopts a nearly planar configuration, with dihedral angles between the pyrazole and pyridine rings typically less than 5°. The tetrahydro-2H-pyran ring exists predominantly in a chair conformation, as evidenced by studies of 6-(tetrahydro-2H-pyran-4-yloxy)pyridin-3-amine derivatives. In this conformation, the oxygen atom occupies an equatorial position, minimizing 1,3-diaxial interactions and stabilizing the molecule through hyperconjugative effects.
The orientation of the oxy substituent relative to the pyrazolo[1,5-a]pyridine plane is critical. Computational models suggest that the ether oxygen engages in weak intramolecular hydrogen bonding with the carboxylic acid proton, forming a six-membered pseudo-cyclic structure. This interaction likely influences the compound’s solubility and reactivity. Torsional angles between the pyran ring and the pyrazolo[1,5-a]pyridine system range from 60–80°, as observed in similar triazolopyridine derivatives.
The carboxylic acid group at position 3 participates in intermolecular hydrogen bonding networks in the solid state, a feature common to crystalline aromatic carboxylic acids. This propensity for hydrogen bond formation may explain the compound’s relatively high melting point compared to non-carboxylated analogs.
Eigenschaften
Molekularformel |
C13H14N2O4 |
|---|---|
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
6-(oxan-4-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O4/c16-13(17)11-7-14-15-8-10(1-2-12(11)15)19-9-3-5-18-6-4-9/h1-2,7-9H,3-6H2,(H,16,17) |
InChI-Schlüssel |
IKRYBUCWOOISLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1OC2=CN3C(=C(C=N3)C(=O)O)C=C2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazolo[1,5-A]pyridine core through a series of cyclization reactions. The tetrahydro-2H-pyran-4-yl ether group is then introduced via an etherification reaction, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrahydro-2H-pyran-4-yl ether group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
This compound belongs to a class of pyrazolo derivatives, characterized by a unique structural framework that contributes to its biological activity. The presence of the tetrahydro-2H-pyran moiety enhances its solubility and bioavailability, making it a suitable candidate for drug development.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo derivatives, including 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid, as anticancer agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines.
Case Study:
A study focused on pyrazolo[3,4-d]pyrimidine derivatives demonstrated that certain analogs had potent inhibitory activity against BRAF V600E kinase, a critical target in melanoma treatment. The most promising compounds showed half-maximal inhibitory concentrations (IC50) in the nanomolar range, indicating strong potential for further development in cancer therapies .
| Compound | Target Kinase | IC50 (nM) | Cell Line Tested |
|---|---|---|---|
| 1v | BRAF V600E | 23.6 | A375 |
| 1u | BRAF V600E | 51.5 | HT-29 |
Neuroprotective Effects
The neuroprotective properties of pyrazolo derivatives are gaining attention, particularly in the context of neurodegenerative diseases. The modulation of specific signaling pathways involved in neuronal survival and apoptosis is a key area of investigation.
Research Insight:
Studies have shown that similar compounds can inhibit neuroinflammation and promote neuronal survival in vitro. This suggests that 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid may possess neuroprotective capabilities worth exploring further.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes involved in disease pathways has been documented. For instance, its structural similarity to known enzyme inhibitors suggests it could interact with targets such as kinases and phosphatases.
Case Study:
Inhibitory assays conducted on related pyrazolo compounds revealed effective inhibition against several kinases critical for cell proliferation and survival, supporting the hypothesis that 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid may exhibit similar properties.
Wirkmechanismus
The mechanism of action of 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following analysis compares 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid with structurally and functionally related compounds, focusing on structural modifications , physicochemical properties , and biological activity .
Structural and Functional Analogues
Key Comparative Insights
Substituent Effects on Polarity and Solubility :
- The tetrahydro-2H-pyran-4-yloxy group in the target compound introduces moderate polarity and steric bulk, contrasting with the methoxy (electron-donating) or hydroxy (acidic) groups in analogues .
- The carboxylic acid at the 3-position enhances aqueous solubility compared to methyl esters or nitriles, which are more lipophilic .
Biological Activity :
- Carboxamide derivatives (e.g., 6a–6p ) exhibit potent antituberculosis activity, suggesting that the carboxylic acid in the target compound could be modified to amides for enhanced efficacy .
- Fluorinated analogues (e.g., 4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid ) may offer improved metabolic stability and target affinity due to fluorine’s electronegativity .
Pharmacokinetic Considerations :
- Methyl esters (e.g., Methyl pyrazolo[1,5-a]pyridine-3-carboxylate) are prodrugs that hydrolyze to active carboxylic acids in vivo, whereas the target compound’s free acid form may have faster systemic clearance .
- The tetrahydro-2H-pyran-4-yloxy group may reduce hepatic clearance compared to smaller substituents like methoxy, as seen in PET tracer studies with pyrazolo[1,5-a]pyrimidine derivatives .
Biologische Aktivität
6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular structure, which includes a pyrazolo[1,5-A]pyridine core with a tetrahydro-2H-pyran substituent.
| Property | Details |
|---|---|
| IUPAC Name | 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid |
| Molecular Formula | C_{12}H_{15}N_{3}O_{3} |
| Molecular Weight | 233.26 g/mol |
| CAS Number | Not available |
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Notably, it has been identified as an inhibitor of the ALK5 receptor (activin-like kinase 5), which plays a crucial role in the TGF-β signaling pathway associated with various diseases, including cancer and fibrosis.
Inhibition of ALK5
Research has shown that derivatives of this compound exhibit potent inhibitory effects on ALK5. For instance, one study reported that certain pyrazole derivatives demonstrated IC50 values as low as 25 nM for ALK5 autophosphorylation and 74.6 nM for NIH3T3 cell activity. These findings suggest that the compound could effectively modulate TGF-β signaling, offering a novel approach to cancer treatment and fibrosis management .
Antitumor Efficacy
In vivo studies using CT26 xenograft models have indicated that oral administration of related compounds can significantly inhibit tumor growth without causing noticeable toxicity. This highlights the potential of these compounds as therapeutic agents in oncology .
Case Studies and Research Findings
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their biological activity against ALK5. Among these, one compound (designated as 8h) showed remarkable potency with an IC50 value of 25 nM, demonstrating significant inhibition of both ALK5 activity and tumor cell proliferation .
- Pharmacokinetic Profile : The pharmacokinetic properties of these compounds were also assessed, revealing favorable absorption and distribution characteristics that support their potential use in clinical settings .
- Cellular Mechanisms : Further investigations into the cellular mechanisms revealed that these compounds could affect downstream signaling pathways linked to cell proliferation and apoptosis, thus providing insights into their therapeutic potential .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid, a comparison with similar heterocyclic compounds is essential.
| Compound | IC50 (nM) | Biological Target | Notes |
|---|---|---|---|
| 6-((Tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylic acid | 25 | ALK5 | Potent inhibitor |
| Pyrazolo[3,4-d]pyrimidine | Varies | Various kinases | Less selective than pyrazole derivatives |
| Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Varies | Multiple targets | More complex structure |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
